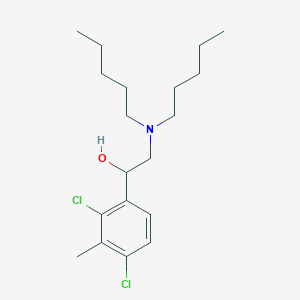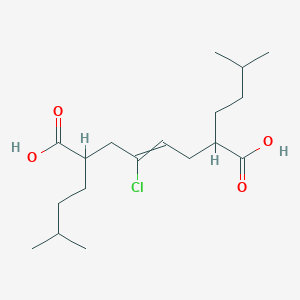
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid is a chemical compound with the molecular formula C18H33ClO4 It is known for its unique structure, which includes a chloro group and two 3-methylbutyl groups attached to an oct-4-enedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oct-4-enedioic Acid Backbone: This can be achieved through a series of reactions, including aldol condensation and subsequent oxidation.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the 3-Methylbutyl Groups: This step involves alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.
化学反应分析
Types of Reactions
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
科学研究应用
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid involves its interaction with specific molecular targets. The chloro group and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid: Unique due to its specific substitution pattern and functional groups.
2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid: Similar in having a chloro group and multiple substituents but differs in the overall structure and functional groups.
2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid: Similar backbone but with amino groups instead of the original functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
CAS 编号 |
1577-16-8 |
|---|---|
分子式 |
C18H31ClO4 |
分子量 |
346.9 g/mol |
IUPAC 名称 |
4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid |
InChI |
InChI=1S/C18H31ClO4/c1-12(2)5-7-14(17(20)21)9-10-16(19)11-15(18(22)23)8-6-13(3)4/h10,12-15H,5-9,11H2,1-4H3,(H,20,21)(H,22,23) |
InChI 键 |
HCMLYWBFIIAMOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(CC=C(CC(CCC(C)C)C(=O)O)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


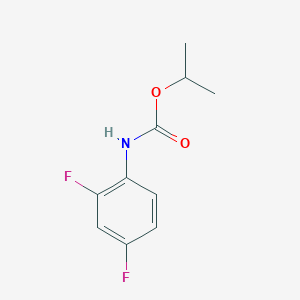
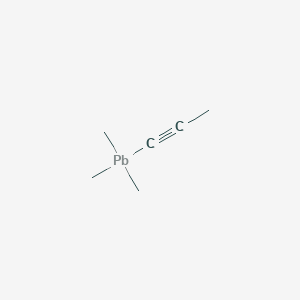
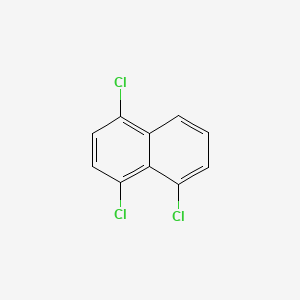
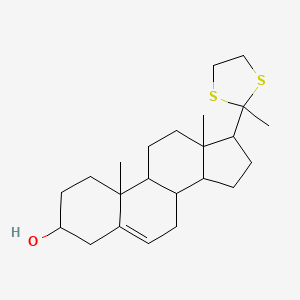
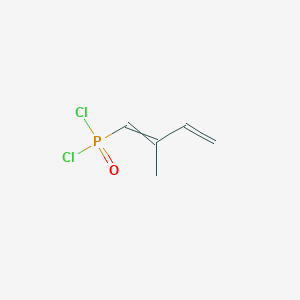
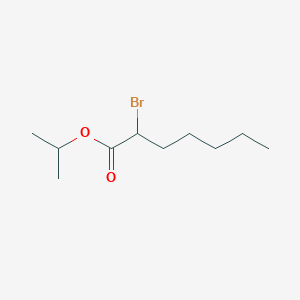

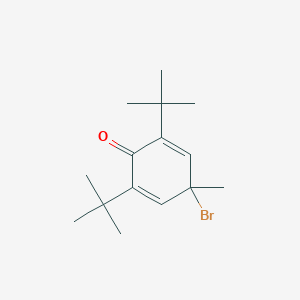
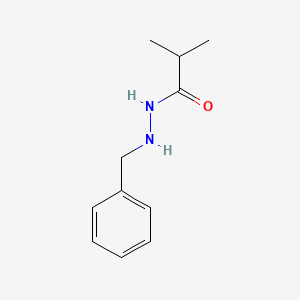

![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
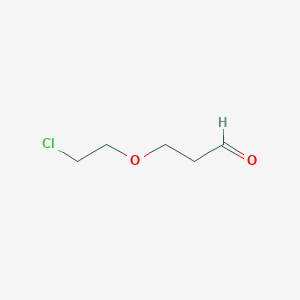
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)
